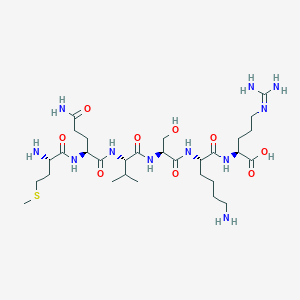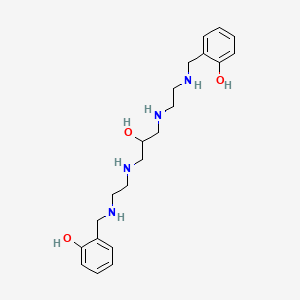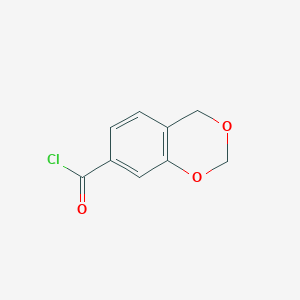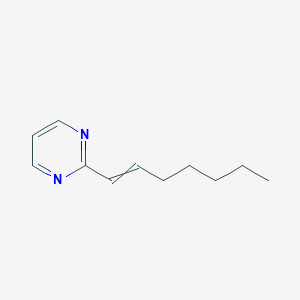
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane is an organosilicon compound with the molecular formula C8H18Cl2Si2. This compound is characterized by the presence of two silicon atoms, each bonded to a chlorine atom, two methyl groups, and a propyl group. It is a colorless liquid with a distinct chemical structure that makes it a subject of interest in various scientific fields.
准备方法
The synthesis of 1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane typically involves the reaction of dichlorosilane with appropriate organic reagents under controlled conditions. One common method involves the reaction of dichlorosilane with methyl and propyl Grignard reagents. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane compounds, while substitution reactions can produce a variety of organosilicon derivatives.
科学研究应用
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology: The compound can be used in the study of silicon-based biochemistry, including the interaction of organosilicon compounds with biological systems.
Medicine: Research into the potential therapeutic applications of organosilicon compounds includes their use as drug delivery agents or in the development of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of silicone polymers and resins, which have a wide range of uses in coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the silicon-chlorine bonds, which can undergo hydrolysis or substitution reactions. These reactions can lead to the formation of reactive intermediates that interact with other molecules, facilitating the synthesis of new compounds or materials.
相似化合物的比较
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane can be compared with other similar organosilicon compounds, such as:
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane: This compound has phenyl groups instead of propyl groups, leading to different chemical properties and reactivity.
1,2-Dichloro-1,2-dimethyl-1,2-diethyldisilane: The presence of ethyl groups instead of propyl groups affects the compound’s steric and electronic properties.
1,2-Dichloro-1,2-dimethyl-1,2-dibutyldisilane: The butyl groups in this compound result in different physical and chemical characteristics compared to the propyl derivative.
属性
CAS 编号 |
494832-11-0 |
|---|---|
分子式 |
C8H20Cl2Si2 |
分子量 |
243.32 g/mol |
IUPAC 名称 |
chloro-(chloro-methyl-propylsilyl)-methyl-propylsilane |
InChI |
InChI=1S/C8H20Cl2Si2/c1-5-7-11(3,9)12(4,10)8-6-2/h5-8H2,1-4H3 |
InChI 键 |
QPPCQPCUOKQNFQ-UHFFFAOYSA-N |
规范 SMILES |
CCC[Si](C)([Si](C)(CCC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
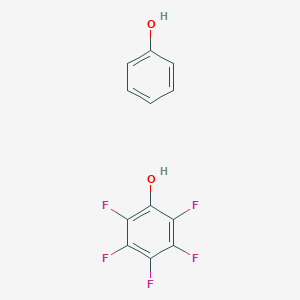
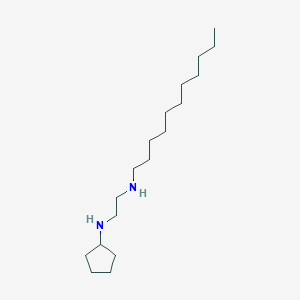
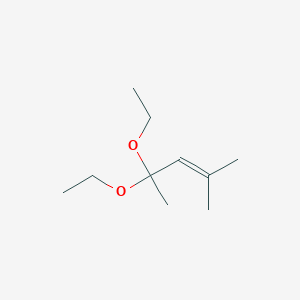
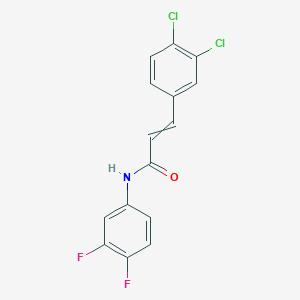


![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
